molecular formula C18H38O2 B051711 1,1-Diethoxytetradecane CAS No. 117397-87-2

1,1-Diethoxytetradecane

Cat. No. B051711
M. Wt: 286.5 g/mol
InChI Key: YUNMFLYGTASHSJ-UHFFFAOYSA-N
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Description

1,1-Diethoxytetradecane is a chemical compound with the formula C18H38O2 . It has a molecular weight of 286.4931 .

Scientific Research Applications

  • Oxygenated Diesel Additives : 1,1-Diethoxyethane, a similar compound, is studied as an additive for diesel engines to reduce pollutant emissions. This additive, derived from bio-ethanol, shows a marked reduction in exhaust smoke but has a low flash point (Frusteri, Beatrice, Guido, & Spadaro, 2007).

  • Synthesis via Ethanol Reactions : Efficient synthesis of 1,1-Diethoxyethane (DEE), which shares a similar structure to 1,1-Diethoxytetradecane, is achieved through sequential ethanol reactions. This process involves selective dehydrogenation of ethanol to acetaldehyde and subsequent acetalization (He & Liu, 2014).

  • Pyrolysis Chemistry of Biofuels : The pyrolysis of 1,1-Diethoxybutane, which has a similar structure, is explored as a next-generation biofuel. This study details the fuel's consumption pathways, product formation, and low sooting tendency compared to traditional fuels (Zeng et al., 2019).

  • Safety Assessment in Fragrance Ingredients : 1,1-Diethoxyheptane, closely related to 1,1-Diethoxytetradecane, is assessed for various toxicological endpoints, including genotoxicity and skin sensitization. It is found to be safe under current usage conditions (Api et al., 2018).

  • Catalytic Valorization of Bioethanol : Studies on the conversion of ethanol into 1,1-Diethoxyethane over Cu-Mg-Al mixed oxide catalysts reveal the optimum conditions and yields for this transformation. This research is relevant for understanding the catalytic processes involved in producing similar compounds (Marcu, Tichit, Fajula, & Tanchoux, 2009).

  • Continuous Flow Reactor for Acetal Synthesis : The synthesis of 1,1-Diethoxyethane in a continuous flow reactor is explored, providing insights into catalyst deactivation and effects of feed purity, which could be applicable to similar acetal compounds (Gómez, Arrúa, & Abello, 2004).

  • Photocatalytic Synthesis : The selective production of 1,1-Diethoxyethane via photooxidation of ethanol over silica-supported niobium oxide catalysts is studied. This process may offer insights into the photocatalytic synthesis of similar diethoxy compounds (Tanaka, Takenaka, Funabiki, & Yoshida, 1994).

properties

IUPAC Name

1,1-diethoxytetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(19-5-2)20-6-3/h18H,4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNMFLYGTASHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151775
Record name 1,1-Diethoxy-n-tetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethoxytetradecane

CAS RN

117397-87-2
Record name 1,1-Diethoxy-n-tetradecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117397872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diethoxy-n-tetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Ledauphin, JF Saint-Clair, O Lablanquie… - Journal of Agricultural …, 2004 - ACS Publications
Gas chromatography coupled with mass spectrometry (GC-MS) using both electron impact and chemical ionization detection modes led to the determination of the volatile composition …
Number of citations: 153 pubs.acs.org

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